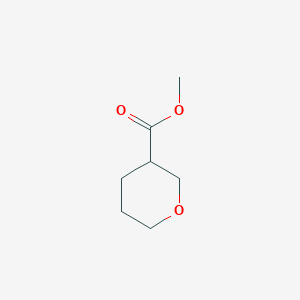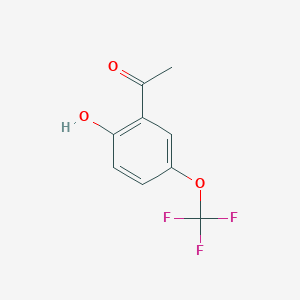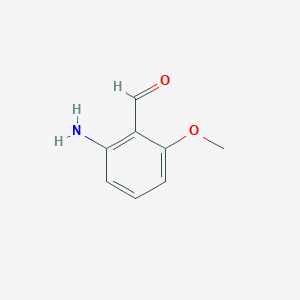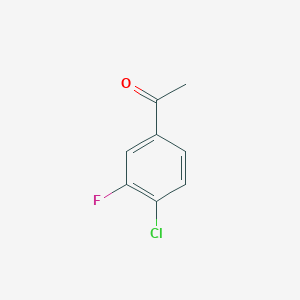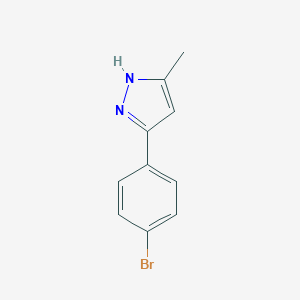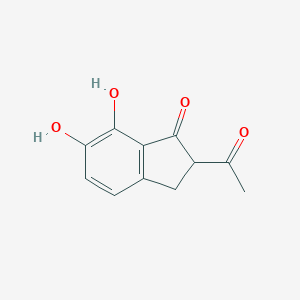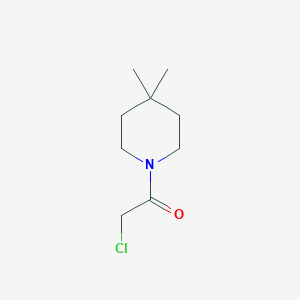
2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one, commonly known as CDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDE is a ketone that belongs to the class of organic compounds known as alpha-chloroketones. It has a molecular formula of C11H20ClNO and a molecular weight of 215.74 g/mol.
Wirkmechanismus
The mechanism of action of CDE is not fully understood, but it is believed to act as an electrophilic reagent. CDE can react with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of new compounds. The reaction of CDE with amines, in particular, has been extensively studied. The resulting product is a beta-amino ketone, which can undergo further transformations to yield various compounds.
Biochemische Und Physiologische Effekte
CDE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit cytotoxicity towards cancer cells in vitro. CDE has also been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
CDE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a versatile reagent in the synthesis of various compounds. However, CDE is also highly reactive and can be hazardous to handle. It is important to take appropriate safety precautions when working with CDE, such as wearing appropriate personal protective equipment and working in a well-ventilated area.
Zukünftige Richtungen
There are several future directions for research on CDE. One potential area of research is the development of new synthetic methodologies using CDE as a reagent. Another area of research is the investigation of the biological activities of compounds synthesized using CDE. Additionally, research could be conducted to further understand the mechanism of action of CDE and its potential applications in various fields.
In conclusion, CDE is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of CDE and its applications in scientific research.
Synthesemethoden
CDE can be synthesized through the reaction of 4,4-dimethylpiperidine and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically performed under reflux conditions for several hours. The resulting product is purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
CDE has been extensively studied for its potential applications in scientific research. One of the most notable uses of CDE is as a reagent in the synthesis of various compounds. CDE has been used to synthesize a range of compounds, including pyrroles, pyrazoles, and pyridines. These compounds have potential applications in the pharmaceutical industry, as they exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
Eigenschaften
CAS-Nummer |
158890-30-3 |
|---|---|
Produktname |
2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one |
Molekularformel |
C9H16ClNO |
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
2-chloro-1-(4,4-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-9(2)3-5-11(6-4-9)8(12)7-10/h3-7H2,1-2H3 |
InChI-Schlüssel |
XHFNMXJATVYJQD-UHFFFAOYSA-N |
SMILES |
CC1(CCN(CC1)C(=O)CCl)C |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)CCl)C |
Synonyme |
Piperidine, 1-(chloroacetyl)-4,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




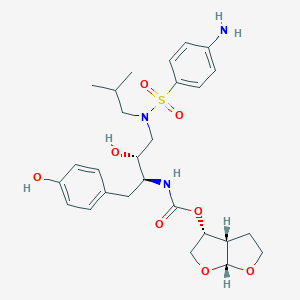
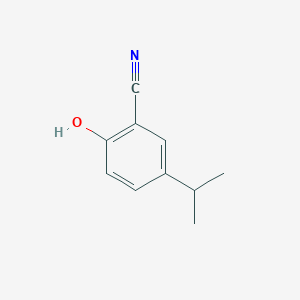
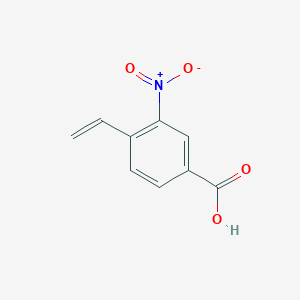
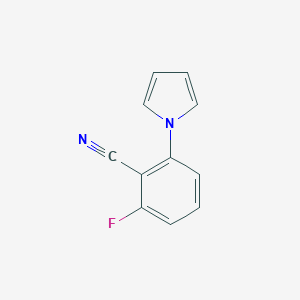
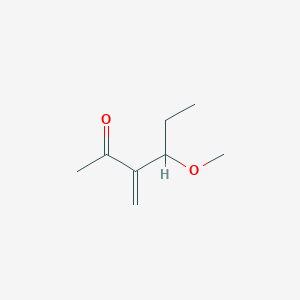
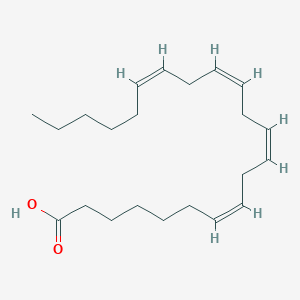
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
